molecular formula C10H11NO3 B15254817 2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid

2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid

Cat. No.: B15254817
M. Wt: 193.20 g/mol
InChI Key: FSAMZXMFHNOGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid is an organic compound that belongs to the class of benzoxazines This compound is characterized by a benzoxazine ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of a base such as sodium hydroxide and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of more saturated benzoxazine derivatives.

    Substitution: Formation of esters and amides.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid exerts its effects involves the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes in cancer cells. The compound binds to the enzyme, preventing it from interacting with DNA, thereby inhibiting its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid is unique due to its specific structure, which allows it to effectively inhibit DNA topoisomerase I. This property makes it a promising candidate for the development of new anticancer agents. Additionally, its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)6-7-1-2-9-8(5-7)11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13)

InChI Key

FSAMZXMFHNOGFE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)CC(=O)O

Origin of Product

United States

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